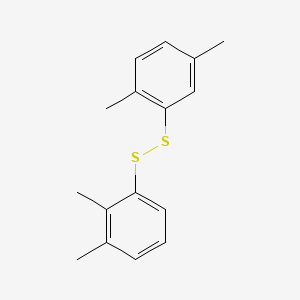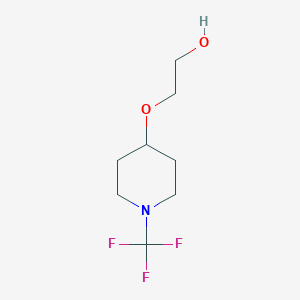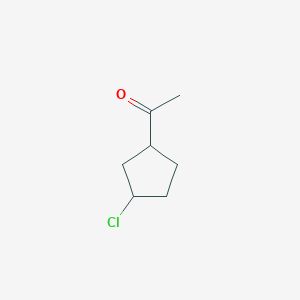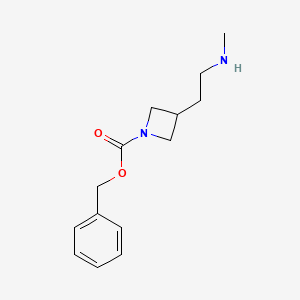![molecular formula C21H30O2 B13961960 (2Z)-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-propyloxy)naphthalen-3-yl]-but-2-en-1-al](/img/structure/B13961960.png)
(2Z)-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-propyloxy)naphthalen-3-yl]-but-2-en-1-al
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-propyloxy)naphthalen-3-yl]but-2-en-1-al is an organic compound with a complex structure It features a naphthalene core with multiple substituents, including a butenal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-propyloxy)naphthalen-3-yl]but-2-en-1-al typically involves multi-step organic reactions. Common steps might include:
Formation of the naphthalene core: This could involve cyclization reactions.
Introduction of substituents: Functional groups such as the n-propyloxy group might be added through substitution reactions.
Formation of the butenal group: This could be achieved through aldol condensation or similar reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of catalysts, high-throughput reactors, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the butenal group.
Reduction: Reduction reactions could target the double bonds or carbonyl groups.
Substitution: Various substituents on the naphthalene core could be replaced through nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound could be used as an intermediate in the synthesis of more complex organic molecules.
Study of reaction mechanisms: Its unique structure makes it a good candidate for studying various organic reactions.
Biology and Medicine
Drug development: Compounds with similar structures are often explored for their potential as pharmaceuticals.
Biological assays: It might be used in assays to study enzyme interactions or cellular responses.
Industry
Material science: The compound could be used in the development of new materials with specific properties.
Catalysis: It might serve as a catalyst or catalyst precursor in industrial processes.
Mechanism of Action
The mechanism of action would depend on the specific application. In biological systems, it might interact with enzymes or receptors, influencing biochemical pathways. In chemical reactions, its reactivity would be determined by the functional groups present and their interactions with reagents.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-methoxy)naphthalen-3-yl]but-2-en-1-al: Similar structure but with a methoxy group instead of n-propyloxy.
(2Z)-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-ethoxy)naphthalen-3-yl]but-2-en-1-al: Similar structure but with an ethoxy group.
Uniqueness
The presence of the n-propyloxy group might confer unique reactivity or biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C21H30O2 |
|---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(Z)-3-(5,5,8,8-tetramethyl-3-propoxy-6,7-dihydronaphthalen-2-yl)but-2-enal |
InChI |
InChI=1S/C21H30O2/c1-7-12-23-19-14-18-17(13-16(19)15(2)8-11-22)20(3,4)9-10-21(18,5)6/h8,11,13-14H,7,9-10,12H2,1-6H3/b15-8- |
InChI Key |
PLRKLUBDNPSNCP-NVNXTCNLSA-N |
Isomeric SMILES |
CCCOC1=CC2=C(C=C1/C(=C\C=O)/C)C(CCC2(C)C)(C)C |
Canonical SMILES |
CCCOC1=CC2=C(C=C1C(=CC=O)C)C(CCC2(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B13961878.png)
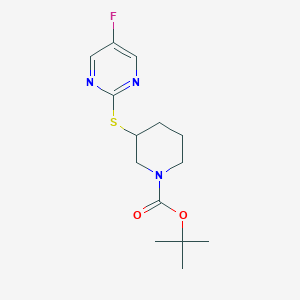
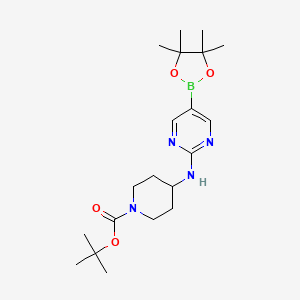
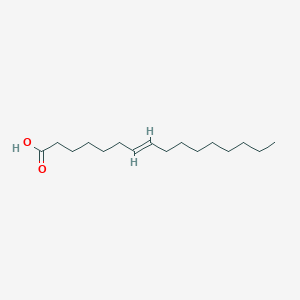
![2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran](/img/structure/B13961897.png)
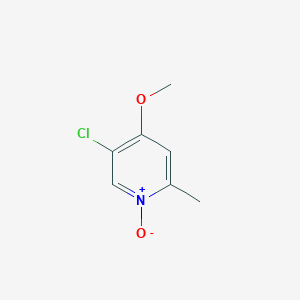
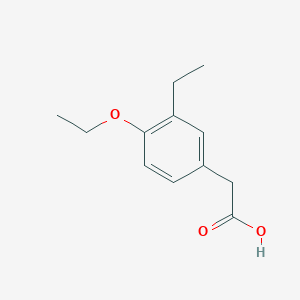
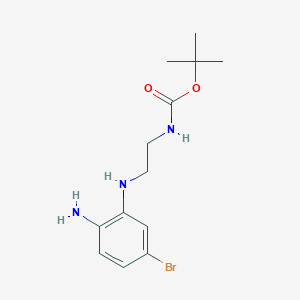
![8,10,12-trimethylbenzo[a]acridine](/img/structure/B13961955.png)
